N-(benzylideneamino)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzylidene-4-morpholinecarbothiohydrazide: is an organic compound with the molecular formula C₁₂H₁₅N₃OS It is a derivative of morpholine and is characterized by the presence of a benzylidene group attached to the nitrogen atom of the morpholine ring and a thiohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzylidene-4-morpholinecarbothiohydrazide typically involves the condensation reaction between 4-morpholinecarbothiohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the carbonyl group of benzaldehyde and the amino group of 4-morpholinecarbothiohydrazide.
Industrial Production Methods: While specific industrial production methods for N’-benzylidene-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-benzylidene-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the benzylidene group.
Scientific Research Applications
N’-benzylidene-4-morpholinecarbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of N’-benzylidene-4-morpholinecarbothiohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The benzylidene group may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-benzylidene-4-morpholinecarbothiohydrazide can be compared with other similar compounds, such as:
N’-benzylidene-4-morpholinecarbohydrazide: Similar structure but lacks the thio group.
N’-benzylidene-4-piperidinecarbothiohydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-benzylidene-4-morpholinecarbothiosemicarbazide: Similar structure but with a semicarbazide group instead of a thiohydrazide group.
The uniqueness of N’-benzylidene-4-morpholinecarbothiohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3OS |
---|---|
Molecular Weight |
249.33g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H15N3OS/c17-12(15-6-8-16-9-7-15)14-13-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,17)/b13-10+ |
InChI Key |
JTDXEDKSUCAFEG-JLHYYAGUSA-N |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.